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Compound of Interest

4-(Hydroxymethyl)oxane-4-
Compound Name:
carbonitrile

Cat. No. 81292780

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the
novel compound 4-(hydroxymethyl)oxane-4-carbonitrile. Due to the limited availability of
public experimental data, this document focuses on predicted Nuclear Magnetic Resonance
(NMR) and Infrared (IR) spectroscopic features, based on established principles and data from
analogous structures. This guide also outlines the standard experimental protocols for
acquiring such data, serving as a valuable resource for researchers engaged in the synthesis,
characterization, and application of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted *H NMR, 13C NMR, and IR spectroscopic data for
4-(hydroxymethyl)oxane-4-carbonitrile. These predictions are derived from the analysis of its
chemical structure and comparison with known spectroscopic values for similar functional
groups and molecular scaffolds.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted *H NMR Spectroscopic Data for 4-(hydroxymethyl)oxane-4-carbonitrile
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
-O-CHz3- (axial and
equatorial protons of
~3.7-39 m 4H _
the oxane ring at C2
and C6)
~ 3.6 s 2H -CH2-OH
~ 2.5 - 3.5 (broad) s 1H -OH
-CHz2-C-CHz2- (axial
and equatorial protons
~17-19 m 4H

of the oxane ring at
C3 and C5)

Table 2: Predicted 13C NMR Spectroscopic Data for 4-(hydroxymethyl)oxane-4-carbonitrile

Chemical Shift (8) ppm Assighment

~120 -CN (Nitrile)

~65-70 -O-CHz3- (Oxane ring carbons C2 and C6)

~ 65 -CH2-OH

~50 C-CN (Quaternary carbon at C4)

~30-35 -CH2-C-CHz2- (Oxane ring carbons C3 and C5)

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for 4-(hydroxymethyl)oxane-4-carbonitrile
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Frequency (cm™?) Intensity Assighment

3500 - 3200 Strong, Broad O-H stretch (alcohol)[1][2][3]
2950 - 2850 Medium to Strong C-H stretch (aliphatic)

2260 - 2240 Medium, Sharp C=N stretch (nitrile)[4][5]

C-O stretch (ether and alcohol)

1260 - 1000 Strong
[21[3][6]

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectroscopic data for
4-(hydroxymethyl)oxane-4-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to confirm the molecular structure of 4-
(hydroxymethyl)oxane-4-carbonitrile.

Instrumentation:

e Ahigh-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

o Weigh approximately 5-10 mg of purified 4-(hydroxymethyl)oxane-4-carbonitrile.

e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-ds, or D20). The choice of solvent will depend on the solubility of the
compound and should be free from interfering signals in the regions of interest.

o Transfer the solution to a clean, dry 5 mm NMR tube.
H NMR Acquisition:

 Insert the sample into the NMR spectrometer.
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e Tune and shim the probe to optimize the magnetic field homogeneity.

e Acquire a standard one-dimensional *H NMR spectrum using a pulse sequence such as the
zg30.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

o Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise
ratio.

e Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase
correction, and baseline correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS, at O ppm).

Integrate the peaks to determine the relative number of protons.

13C NMR Acquisition:

e Following *H NMR acquisition, switch the spectrometer to the 3C nucleus frequency.
e Acquire a proton-decoupled 3C NMR spectrum using a pulse sequence like zgpg30.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220
ppm).

o Alarger number of scans will be required compared to *H NMR (e.g., 1024 or more) due to
the lower natural abundance of 13C.

e Process the FID similarly to the *H spectrum.

o Reference the spectrum to the deuterated solvent peaks.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in 4-(hydroxymethyl)oxane-
4-carbonitrile.
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Instrumentation:

e A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean.

e Place a small amount of the solid or liquid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet - for solids):

e Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) powder in a mortar.

e Grind the mixture to a fine powder.

o Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Sample Preparation (Thin Film - for liquids):

» Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

o Gently press the plates together to form a thin film.

Data Acquisition:

Place the prepared sample (ATR, KBr pellet, or thin film) in the sample holder of the FTIR
spectrometer.

Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm™1).

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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» The final spectrum is presented as percent transmittance or absorbance versus wavenumber
(cm™2).

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to
confirm the structure of 4-(hydroxymethyl)oxane-4-carbonitrile.
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Workflow for Spectroscopic Analysis of 4-(hydroxymethyl)oxane-4-carbonitrile
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Caption: Logical workflow for the structural elucidation of 4-(hydroxymethyl)oxane-4-
carbonitrile using NMR and IR spectroscopy.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1292780?utm_src=pdf-body-img
https://www.benchchem.com/product/b1292780?utm_src=pdf-body
https://www.benchchem.com/product/b1292780?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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oxane-4-carbonitrile-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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